molecular formula C22H20N4O2S B14801144 2-methyl-N-(4-{[2-(phenylcarbamothioyl)hydrazinyl]carbonyl}phenyl)benzamide

2-methyl-N-(4-{[2-(phenylcarbamothioyl)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B14801144
M. Wt: 404.5 g/mol
InChI Key: YXHJASIHROUWAC-UHFFFAOYSA-N
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Description

N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)-2-methylbenzamide is a complex organic compound with a molecular formula of C22H20N6O2S2. This compound is known for its unique chemical structure, which includes an anilinocarbonothioyl group, a hydrazino group, and a benzamide group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)-2-methylbenzamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This intermediate is then reacted with aniline to produce 4-(anilinocarbonothioyl)benzoic acid. The final step involves the reaction of this intermediate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide
  • N-(4-{[2-(2,6-dichlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide
  • N-(4-{[2-(2,3-dichlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide

Uniqueness

N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

2-methyl-N-[4-[(phenylcarbamothioylamino)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C22H20N4O2S/c1-15-7-5-6-10-19(15)21(28)23-18-13-11-16(12-14-18)20(27)25-26-22(29)24-17-8-3-2-4-9-17/h2-14H,1H3,(H,23,28)(H,25,27)(H2,24,26,29)

InChI Key

YXHJASIHROUWAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC3=CC=CC=C3

Origin of Product

United States

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